(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen atoms at specific positions. The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties, making it a compound of significant interest in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine can be achieved through various methods. One common approach involves the Friedländer reaction, which uses 2-aminonicotinaldehyde as a starting material and a variety of carbonyl reaction partners. This reaction can be performed in water as the reaction solvent, making it an environmentally friendly method . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of 1,8-naphthyridines, including this compound, often involves multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. These reactions can be catalyzed by various metal catalysts, such as iridium, which facilitates the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols .
Chemical Reactions Analysis
Types of Reactions: (6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of 1,8-naphthyridines can be achieved using hydrogen peroxide or other peroxides under mild conditions . Reduction reactions often involve the use of metal hydrides, such as sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield naphthyridine N-oxides, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine has numerous applications in scientific research. In chemistry, it serves as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In biology and medicine, derivatives of 1,8-naphthyridines have shown promising antibacterial, anticancer, and anti-inflammatory activities . Additionally, these compounds are used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of (6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of 1,8-naphthyridines inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine include other isomeric naphthyridines, such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,7-naphthyridine . These compounds share the naphthyridine core but differ in the positions of the nitrogen atoms within the fused ring system.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the positions of the nitrogen atoms, which contribute to its distinct biological activities and chemical reactivity. This compound’s ability to form stable metal complexes and its diverse range of biological activities make it a valuable compound for various scientific applications .
Properties
CAS No. |
61666-84-0 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(6aR,10aS)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine |
InChI |
InChI=1S/C12H16N2/c1-2-5-10-9(4-1)8-14-12-11(10)6-3-7-13-12/h3,6-7,9-10H,1-2,4-5,8H2,(H,13,14)/t9-,10-/m0/s1 |
InChI Key |
KYSPFVVDTKCMMP-UWVGGRQHSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CNC3=C2C=CC=N3 |
Canonical SMILES |
C1CCC2C(C1)CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.